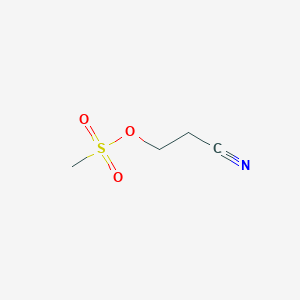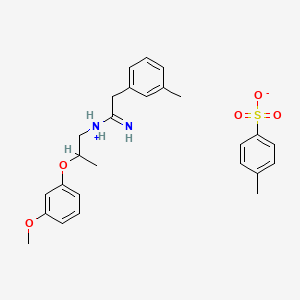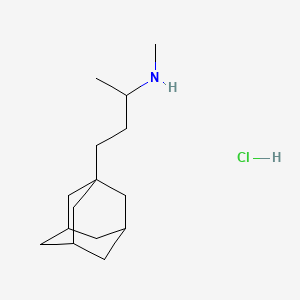
2-Cyanoethyl methanesulfonate
Übersicht
Beschreibung
2-Cyanoethyl methanesulfonate is a chemical compound with the molecular formula C4H7NO3S . It has an average mass of 149.168 Da and a monoisotopic mass of 149.014664 Da . It is also known by other names such as 2-Cyanethyl-methansulfonat, Propanenitrile, 3- [(methylsulfonyl)oxy]-, and 3-methylsulfonyloxypropanenitrile .
Synthesis Analysis
The synthesis of 2-Cyanoethyl methanesulfonate involves the use of 2-cyanoethoxymethyl (CEM), a 2′-hydroxyl protecting group. The methodology has been improved by introducing better coupling and capping conditions .Molecular Structure Analysis
The molecular structure of 2-Cyanoethyl methanesulfonate consists of 4 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .Chemical Reactions Analysis
2-Cyanoethyl methanesulfonate is used as a protecting group in organic synthesis. It is removed by mild base . The alkyl-oxygen bonds of the methane sulfonate esters of dihydric and polyhydric alcohols undergo fission and react within the intracellular milieu .Physical And Chemical Properties Analysis
2-Cyanoethyl methanesulfonate has a density of 1.3±0.1 g/cm3, a boiling point of 355.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 31.1±0.4 cm3, a polar surface area of 76 Å2, and a molar volume of 115.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Plant Abiotic Stress Tolerance Research
“2-Cyanoethyl methanesulfonate” is utilized in EMS mutagenesis , a technique to induce mutations and generate genetic diversity. This is particularly useful in understanding plant responses to abiotic stresses such as drought, salinity, and extreme temperatures. By creating mutations, researchers can identify genes that confer tolerance to these stresses, which is crucial for breeding crops with enhanced resilience .
Crop Improvement Through Mutation Breeding
In the field of agriculture, “2-Cyanoethyl methanesulfonate” is applied to crops to induce mutations that can lead to beneficial traits. This method, known as mutation breeding, is a faster alternative to traditional breeding methods. It can result in improved yield, disease resistance, and better nutritional profiles of crops .
Genomic Instability and Polymorphism Studies
The compound is used to study genomic instability and polymorphism in plants. By treating plant cells with “2-Cyanoethyl methanesulfonate”, researchers can observe changes in DNA methylation patterns and genomic stability. This helps in understanding the mechanisms behind plant development and evolution .
Functional Genomics
“2-Cyanoethyl methanesulfonate” aids in functional genomics research by causing mutations that help identify the roles of specific genes. By linking phenotypic changes to specific genetic alterations, scientists can unravel the functions of genes in various biological processes .
Molecular Breeding Strategies
The chemical is instrumental in molecular breeding strategies where it is used to create a wide array of genetic variations. This diversity is then exploited to select plants with desirable traits, accelerating the breeding process and enhancing the efficiency of developing new crop varieties .
Next-Generation Sequencing (NGS) and Mutation Identification
In conjunction with next-generation sequencing technologies, “2-Cyanoethyl methanesulfonate” is used to identify mutations across the genome. This combination allows for a high-throughput approach to pinpoint mutations and associate them with traits of interest in plant research .
Wirkmechanismus
Target of Action
2-Cyanoethyl methanesulfonate is a type of methanesulfonate ester, which are known to be biological alkylating agents . The primary targets of these agents are the alkyl-oxygen bonds within the intracellular environment .
Mode of Action
The mode of action of 2-Cyanoethyl methanesulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
Methanesulfonate esters, in general, are known to be involved in various biochemical reactions due to their alkylating properties .
Result of Action
The result of the action of 2-Cyanoethyl methanesulfonate is the alkylation of molecules within the cell due to the fission of its alkyl-oxygen bonds . This can lead to various molecular and cellular effects, depending on the specific molecules that are alkylated.
Safety and Hazards
Zukünftige Richtungen
2-Cyanoethyl methanesulfonate is a versatile chemical compound used in various scientific research. It acts as a crucial intermediate in organic synthesis, facilitating the modification of biomolecules and development of new materials with diverse applications. It is available for purchase for research use .
Eigenschaften
IUPAC Name |
2-cyanoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUHRRXUGMTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282525 | |
| Record name | 2-cyanoethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyl methanesulfonate | |
CAS RN |
65885-27-0 | |
| Record name | NSC26358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanoethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















